molecular formula C16H13ClN2S B2629298 4-(4-Chlorophenyl)-6-cyclopropyl-2-(methylthio)nicotinonitrile CAS No. 371955-31-6

4-(4-Chlorophenyl)-6-cyclopropyl-2-(methylthio)nicotinonitrile

Cat. No.: B2629298
CAS No.: 371955-31-6
M. Wt: 300.8
InChI Key: XZPVNHMTYTYILT-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-6-cyclopropyl-2-(methylthio)nicotinonitrile is a complex organic compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of a chlorophenyl group, a cyclopropyl group, and a methylthio group attached to a nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-6-cyclopropyl-2-(methylthio)nicotinonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Nicotinonitrile Core: The nicotinonitrile core can be synthesized through a condensation reaction involving appropriate starting materials such as 4-chlorobenzaldehyde and cyclopropylamine.

    Introduction of the Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction using a suitable thiol reagent like methylthiol.

    Cyclization and Final Assembly: The final step involves cyclization and assembly of the compound under controlled conditions, often using catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-6-cyclopropyl-2-(methylthio)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the conversion of nitrile groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Chlorophenyl)-6-cyclopropyl-2-(methylthio)nicotinonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-6-cyclopropyl-2-(methylthio)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **4-(4-Chlorophenyl)-6-cyclopropyl-2-(methylthio)pyridine
  • **4-(4-Chlorophenyl)-6-cyclopropyl-2-(methylthio)benzene
  • **4-(4-Chlorophenyl)-6-cyclopropyl-2-(methylthio)quinoline

Uniqueness

4-(4-Chlorophenyl)-6-cyclopropyl-2-(methylthio)nicotinonitrile is unique due to its specific combination of functional groups and structural features. The presence of the nicotinonitrile core, along with the chlorophenyl, cyclopropyl, and methylthio groups, imparts distinct chemical and biological properties that differentiate it from similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(4-chlorophenyl)-6-cyclopropyl-2-methylsulfanylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2S/c1-20-16-14(9-18)13(8-15(19-16)11-2-3-11)10-4-6-12(17)7-5-10/h4-8,11H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZPVNHMTYTYILT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=CC(=N1)C2CC2)C3=CC=C(C=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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